molecular formula C16H14Cl2N4O B5839112 N-(3,4-DICHLOROPHENYL)-N'-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA

N-(3,4-DICHLOROPHENYL)-N'-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA

Cat. No.: B5839112
M. Wt: 349.2 g/mol
InChI Key: MNCGGHHFCOUMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a benzimidazole moiety, which are linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA typically involves the reaction of 3,4-dichloroaniline with 1-ethyl-1H-benzimidazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA has been investigated for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.

    Agricultural Chemistry: Possible application as a pesticide or herbicide due to its structural similarity to known agrochemicals.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA
  • N-(3,4-DICHLOROPHENYL)-N’-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA

Uniqueness

N-(3,4-DICHLOROPHENYL)-N’-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA is unique due to its specific combination of a dichlorophenyl group and an ethyl-substituted benzimidazole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-ethylbenzimidazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-2-22-14-6-4-3-5-13(14)20-15(22)21-16(23)19-10-7-8-11(17)12(18)9-10/h3-9H,2H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGGHHFCOUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.